molecular formula C12H14N2O4 B14384559 N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide CAS No. 88382-10-9

N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide

Cat. No.: B14384559
CAS No.: 88382-10-9
M. Wt: 250.25 g/mol
InChI Key: YFIBJBACPPNFPZ-UHFFFAOYSA-N
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Description

N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a nitro group and a hydroxy group attached to the benzene ring, along with a pent-4-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide typically involves the following steps:

    Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Alkylation: The pent-4-en-2-yl group can be attached through alkylation reactions, using appropriate alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, hydroxylation, and alkylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder with hydrochloric acid.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and function. The pent-4-en-2-yl group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Hydroxybenzamide: Contains a hydroxy group attached to the benzamide core.

    4-Nitrobenzamide: Contains a nitro group attached to the benzamide core.

Uniqueness

N-Hydroxy-4-nitro-N-(pent-4-en-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

88382-10-9

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

N-hydroxy-4-nitro-N-pent-4-en-2-ylbenzamide

InChI

InChI=1S/C12H14N2O4/c1-3-4-9(2)13(16)12(15)10-5-7-11(8-6-10)14(17)18/h3,5-9,16H,1,4H2,2H3

InChI Key

YFIBJBACPPNFPZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)N(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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